

# physicochemical properties of 8-benzyloxy-5-bromoacetylquinolin-2-ol

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## Compound of Interest

**Compound Name:** 8-Benzyl-5-(2-bromoacetyl)-2-hydroxyquinoline

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An In-depth Technical Guide to the Physicochemical Properties of 8-Benzyl-5-bromoacetylquinolin-2-ol

## Abstract

**8-Benzyl-5-(2-bromoacetyl)-2-hydroxyquinoline**, also known by its tautomeric name 8-(Benzyl)-5-(2-bromoacetyl)quinolin-2(1H)-one and identified by CAS Number 100331-89-3, is a highly significant chemical intermediate in the field of medicinal chemistry.<sup>[1][2][3]</sup> Its primary utility lies in its role as a key building block for the synthesis of advanced pharmaceutical compounds, most notably phenylethanolamine derivatives that function as  $\beta 2$  adrenoreceptor agonists, such as Indacaterol.<sup>[1][4][5][6]</sup> This guide provides a comprehensive analysis of the compound's core physicochemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in drug development. We will delve into the causality behind its chemical behavior and the experimental methodologies used for its characterization, offering field-proven insights grounded in authoritative data.

## Molecular Overview and Chemical Identity

### Nomenclature and Identification

The compound is a complex organic molecule featuring a quinoline core. Due to keto-enol tautomerism, it can be referred to by several systematic names, which is critical for unambiguous identification in research and procurement.

- Primary Name: **8-BenzylOxy-5-(2-bromoacetyl)-2-hydroxyquinoline**
- Tautomeric Name: 8-(BenzylOxy)-5-(2-bromoacetyl)quinolin-2(1H)-one[2]
- IUPAC Name: 5-(2-bromoacetyl)-8-(phenylmethoxy)-1H-quinolin-2-one[2]
- CAS Number: 100331-89-3[1][2][4]
- Molecular Formula: C<sub>18</sub>H<sub>14</sub>BrNO<sub>3</sub>[4][7]
- Synonyms: Indacaterol Impurity 12, 5-Bromoacetyl-8-benzylloxycarbostyril, 1-[8-(benzylOxy)-2-hydroxyquinolin-5-yl]-2-bromoethanone[1][5][8][9]

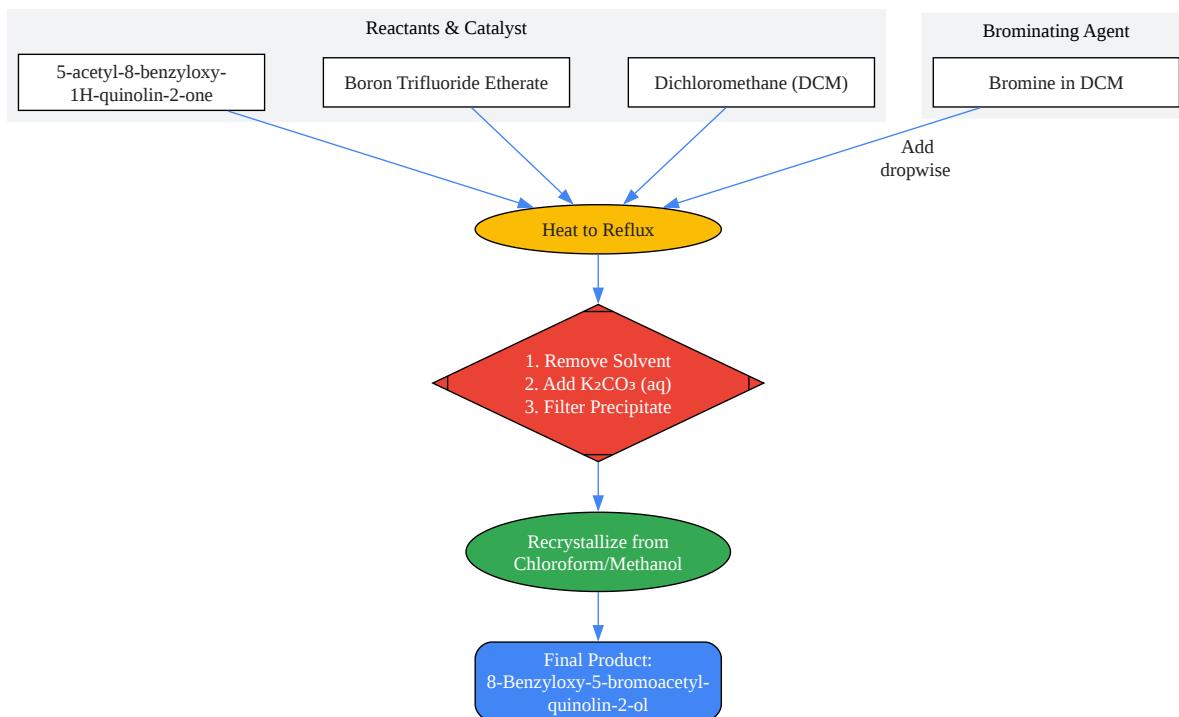
## Structural Features and Tautomerism

The molecule's functionality is dictated by three key structural components:

- Quinolinone Core: A bicyclic aromatic system that forms the scaffold of the molecule.
- BenzylOxy Group: A benzyl ether at the C8 position, which enhances lipophilicity and often serves as a protecting group during multi-step syntheses.[9][10]
- Bromoacetyl Moiety: An  $\alpha$ -halo ketone at the C5 position. This group is a potent electrophile, making it the primary site of reactivity for chain extension and nucleophilic substitution, a crucial feature for its role as a synthetic intermediate.[9][10]

A significant chemical feature is the keto-enol tautomerism of the quinolinone ring, allowing the compound to exist in equilibrium between the quinolin-2-ol (enol) and quinolin-2(1H)-one (keto/amide) forms. The amide form is generally more stable.

Keto-enol tautomerism of the quinolinone ring.



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Caption: Workflow for the synthesis of the target compound.

## Reactivity, Safety, and Handling

### Chemical Reactivity

The compound's reactivity is dominated by the bromoacetyl group. As a strong electrophile, the carbon atom adjacent to the bromine is highly susceptible to nucleophilic attack. This is the cornerstone of its utility as a synthetic intermediate, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is precisely what is leveraged in the synthesis of  $\beta 2$  adrenoreceptor agonists. [1][8]

## Safety and Handling

- **GHS Classification:** The compound is classified as hazardous. It is associated with GHS pictograms GHS05 (Corrosion) and GHS07 (Acute toxicity/Irritation), with a "Danger" signal word. It falls under UN number 3261, Hazard Class 8, indicating it is a corrosive substance. [7]\*
- **Personal Protective Equipment (PPE):** Safe handling requires a well-ventilated area or fume hood. [11] Protective measures include tightly fitting safety goggles, impervious clothing, and appropriate gloves. [11] For operations where exposure limits may be exceeded, a full-face respirator is necessary. [11]\*
- **Storage:** The compound must be stored in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated location to ensure its stability and prevent degradation. [11]

## Conclusion

8-Benzylxy-5-bromoacetylquinolin-2-ol is a sophisticated chemical intermediate whose value is deeply rooted in its specific physicochemical properties. Its defined melting point, lipophilic character, and, most importantly, the targeted reactivity of its bromoacetyl group make it an indispensable tool for medicinal chemists. Understanding its properties, from solubility and stability to synthesis and safe handling, is crucial for its effective application in the development of next-generation therapeutics, particularly in the respiratory field. This guide serves as a foundational resource for scientists and researchers leveraging this versatile molecule in their synthetic endeavors.

## References

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